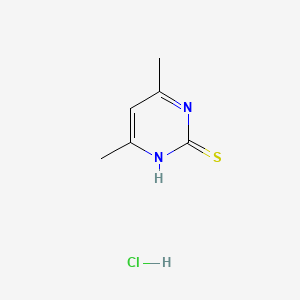

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

説明

特性

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHPDWLNROMIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182455 | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62501-45-5, 28176-16-1 | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28176-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028176161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Example Method (Adapted from Patent Literature):

This approach allows for industrial-scale synthesis with high purity, suitable for pharmaceutical intermediates such as nicarbazine.

Alternative Synthetic Routes and Derivatives

Research has explored related synthetic approaches, including:

- Cyclocondensation of O-methylisourea with diketones to form dihydropyrimidinones, followed by thionation to dihydropyrimidinethiones, expanding molecular diversity.

- Preparation of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine via chloramine reaction with 4,6-dimethyl-2-mercaptopyrimidine derivatives, offering intermediates for further functionalization.

These methods demonstrate the versatility of pyrimidine chemistry and provide alternative pathways for functionalized derivatives.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

- Elemental Analysis confirms high purity with values closely matching theoretical compositions (e.g., C 44.95%, H 7.35%, N 17.18% for 2-hydroxy-4,6-dimethylpyrimidine).

- Infrared Spectroscopy shows characteristic bands: 3000–3500 cm⁻¹ (OH), 1630 cm⁻¹ (C=N), 1370 cm⁻¹ (CH₃).

- Melting Points : 196–198 °C for 2-hydroxy-4,6-dimethylpyrimidine; thionated products typically show sharp melting points indicative of purity.

- Yields in optimized methods range from 84% to 97%, demonstrating efficiency suitable for scale-up.

化学反応の分析

Types of Reactions

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Derivatives

The synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride typically involves the reaction of thiourea with acetylacetone under acidic conditions. This compound can be further modified to produce a variety of derivatives with enhanced biological activities. For instance, benzoylation and sulfonylation reactions have been employed to create pyrimidine benzothioate and sulfonothioate derivatives, which exhibit promising antimicrobial properties .

Biological Activities

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents.

Antitumor Activity

The compound has also been explored for its antitumor potential. Studies comparing the cytotoxic effects of pyrimidine derivatives with cisplatin revealed that certain derivatives exhibited comparable or superior anti-cancer activity against various tumor cell lines. The evaluation of the 50% inhibitory concentration (IC50) demonstrated the effectiveness of these compounds in inducing cell death in cancer cells .

Other Biological Activities

Beyond antimicrobial and antitumor effects, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory : Certain derivatives have been noted for their anti-inflammatory properties.

- Antioxidant : The compound's structure suggests potential antioxidant activities, which are vital for combating oxidative stress-related diseases.

- Antiviral : Initial studies indicate some antiviral properties, though further research is needed to substantiate these findings .

作用機序

The mechanism of action of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

類似化合物との比較

Structural Analogues of Pyrimidine Derivatives

The table below highlights structural differences and their implications:

Structural Insights :

- Thione vs. Thiol/Thioether : The thione group (-S=) in the target compound enables stronger hydrogen bonding and covalent interactions with biological targets (e.g., enzyme active sites) compared to thiols (-SH) .

- Hydrochloride Salt: Enhances aqueous solubility (critical for drug formulation) compared to non-salt forms .

Physicochemical Properties

| Property | Target Compound | 4,6-Dimethyl-2-thiolpyrimidine | 4,6-Dimethylpyrimidin-2-ol HCl |

|---|---|---|---|

| Molecular Weight | 176.67 g/mol | 142.19 g/mol | 160.60 g/mol |

| Solubility | High (due to HCl salt) | Low | Moderate |

| Thermal Stability | >200°C | <150°C | ~180°C |

| pKa (Thione/Thiol) | ~8.5 | ~6.8 | N/A (hydroxyl pKa ~10) |

Key Findings :

- The hydrochloride salt form significantly improves solubility and thermal stability, making the target compound more suitable for industrial and pharmaceutical processes .

Antimicrobial Activity

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| Target Compound | 500–1000 | 500–1000 |

| 5-Methoxy-4,6-dimethylpyrimidine-2-thiol | 750–1500 | 1000–2000 |

| 4,6-Dimethylpyrimidin-2-ol HCl | >2000 | >2000 |

Mechanistic Notes:

- The thione group in the target compound enhances membrane penetration and thiol-disulfide exchange, disrupting bacterial redox balance .

- Methoxy-substituted analogues show reduced activity due to steric effects .

Anticancer Activity

Key Insight :

- The target compound’s thione group and methyl substituents optimize binding to H-RAS-GTP, conferring superior anticancer potency .

生物活性

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two methyl groups and a thione functional group. Its molecular structure enables it to interact with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt biochemical pathways critical for cellular function.

Antimicrobial Activity

Antibacterial Properties:

Research indicates that derivatives of 4,6-dimethyl-1H-pyrimidine-2-thione exhibit significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparison with Antibiotics: Inhibition zones were comparable to standard antibiotics like ceftriaxone, demonstrating the potential of this compound as an effective antibacterial agent .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. faecalis | 29 | 40 |

| P. aeruginosa | 24 | 50 |

| S. typhi | 30 | 45 |

| K. pneumoniae | 19 | 50 |

Antifungal Activity:

The compound also shows antifungal properties against species such as Candida albicans, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Proliferation Inhibition: Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells, with IC50 values ranging from 0.46 μM to 0.81 μM .

- Mechanism: The compound's action may involve the activation of pyruvate kinase M2 (PKM2), a key regulator in cancer metabolism, leading to altered energy metabolism in tumor cells .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects:

- Cytokine Inhibition: It has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL, outperforming conventional anti-inflammatory agents like dexamethasone .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may possess neuroprotective properties:

Q & A

Q. What synthetic methodologies are recommended for preparing 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride?

A common approach involves the condensation of ethyl cyanoacetate with malonamamidine hydrochloride to form 2-amino-4,6-dimethyl nicotinamide, followed by cyclization and thiolation steps. For example, oxidation of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones with carbon disulfide under reflux conditions in the presence of potassium hydroxide can yield thione derivatives, as demonstrated in pyrimidinyl thioether synthesis . Acidification with hydrochloric acid ensures protonation and salt formation. Methodological optimization, such as adjusting reaction time (e.g., 10–12 hours for cyclization) and solvent systems (ethanol/water mixtures), is critical for yield improvement.

Q. How can researchers assess the purity and stability of this compound?

Standard analytical techniques include:

- HPLC with UV detection (λ ~254 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) to evaluate thermal stability under controlled atmospheres.

- Karl Fischer titration for moisture content analysis, as hygroscopicity can affect stability.

Storage recommendations: Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C, protected from light, based on analogous hydrochloride salt protocols .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol/water (1:1 v/v) and acetic acid/water mixtures are effective for recrystallization, as demonstrated for structurally related pyrimidinones . Solubility tests in methanol, toluene, and ether (see dopamine hydrochloride solubility profiles ) suggest methanol is preferable for initial dissolution due to high polarity, while ether can precipitate impurities.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for determining protonation states and hydrogen-bonding networks. Monoclinic space groups (e.g., P2₁/c) are typical for hydrochloride salts, as seen in analogous compounds . Key parameters:

Q. How do researchers address contradictions in reactivity data during heterocyclic functionalization?

Discrepancies in reaction yields (e.g., thiolation vs. oxidation steps) may arise from competing pathways. A systematic approach includes:

- In-situ NMR monitoring to track intermediate formation.

- DFT calculations (e.g., Gaussian 16) to model transition states and identify kinetic vs. thermodynamic control.

For example, steric effects from 4,6-dimethyl groups may hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd/C for selective thioether formation) .

Q. What experimental designs optimize the synthesis of derivatives for biological screening?

Adopt a factorial design (e.g., 2³ matrix) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Reference Table 3 from metformin hydrochloride formulations for analogous optimization frameworks. Post-synthetic modifications (e.g., alkylation at the thione sulfur) should prioritize anhydrous conditions to prevent hydrolysis.

Q. How can researchers validate the hydrochloride salt’s counterion stoichiometry?

Combine ion chromatography (for Cl⁻ quantification) with 1H-NMR integration of aromatic protons. For example, dopamine hydrochloride’s pharmacopeial specification (98.0–101.0% purity ) provides a benchmark. Advanced mass spectrometry (HRMS-ESI) can confirm molecular ion peaks ([M+H]⁺ and [M+Cl]⁻ adducts).

Methodological Considerations for Data Analysis

Q. What statistical approaches reconcile discrepancies in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。